molecular formula C22H19ClN4O4 B2521414 [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-91-1

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2521414
CAS RN: 946371-91-1
M. Wt: 438.87
InChI Key: VECMCZZTKUUNLA-UHFFFAOYSA-N
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Description

The compound of interest, "[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate," is a complex molecule that appears to be derived from the fusion of oxazole and triazole heterocyclic frameworks. This type of molecular architecture is often explored for various biological activities, including antimicrobial and enzyme inhibition properties, as well as for the potential development of new pharmaceuticals.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with simple precursors and building up complexity through various chemical transformations. For instance, the synthesis of triazole derivatives can be achieved through the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of "click chemistry" . Similarly, oxazole derivatives can be synthesized through [3+2] cycloadditions, as demonstrated in the synthesis of 2-oxazoline-4-carboxylates . The specific synthesis route for the compound is not detailed in the provided papers, but it likely involves similar strategies of constructing the oxazole and triazole rings followed by their subsequent functionalization and coupling.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . These methods allow for the determination of the arrangement of atoms within the molecule and the confirmation of the intended product from the synthesis. The presence of substituents on the phenyl rings and the heterocyclic cores can significantly influence the molecular conformation and, consequently, the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of triazole and oxazole derivatives is influenced by the presence of electron-withdrawing or electron-donating groups on the rings. For example, triazole rings can participate in nucleophilic substitution reactions, as seen with the alkylation of triazole carboxylic acids . Oxazole derivatives can undergo cycloaddition reactions to form more complex structures . The specific chemical reactions that the compound can undergo would depend on the functional groups present and their relative positions on the heterocyclic cores.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like triazoles and oxazoles are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for the practical application of these compounds in biological systems. The introduction of methoxy and chlorophenyl groups can affect the lipophilicity of the molecule, which in turn can influence its biological activity and pharmacokinetic profile . The presence of a carboxylate group can also impact the compound's acidity and its ability to form salts or interact with biological targets.

Scientific Research Applications

Synthesis and Molecular Interactions

Studies have shown that compounds with similar structural features are synthesized through methods that highlight their potential for forming specific molecular interactions. For example, Ahmed et al. (2020) report on the synthesis of triazole derivatives, emphasizing π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This study sheds light on the synthetic versatility and the interaction potential of similar compounds, suggesting a foundation for designing molecules with targeted properties (Ahmed et al., 2020).

Biological Activities

The antimicrobial activity of triazole derivatives has been well-documented, as seen in the work of Bektaş et al. (2007), who synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Such studies indicate the potential of the aforementioned compound and its relatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibition

Research by Bekircan et al. (2015) explores the synthesis of novel heterocyclic compounds derived from triazole precursors for investigating their enzyme inhibition capabilities. This highlights the potential for such compounds in therapeutic applications, specifically targeting enzymes involved in disease processes (Bekircan et al., 2015).

Material Science Applications

The corrosion inhibition properties of triazole derivatives on metals in acidic media have been explored, suggesting applications in protecting materials from corrosion. Li et al. (2007) synthesized triazole derivatives and evaluated their effectiveness as corrosion inhibitors, demonstrating the practical applications of these compounds in extending the life of metals in corrosive environments (Li et al., 2007).

properties

IUPAC Name

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)16-10-8-15(23)9-11-16)22(28)30-12-18-14(2)31-21(24-18)17-6-4-5-7-19(17)29-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECMCZZTKUUNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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